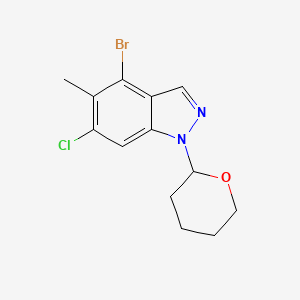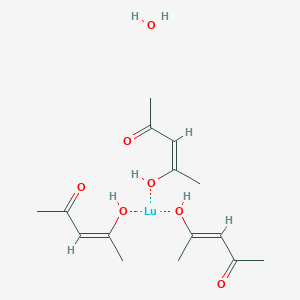
(S)-Linagliptintert-ButylEster
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(S)-Linagliptintert-ButylEster is a chemical compound that belongs to the class of dipeptidyl peptidase-4 (DPP-4) inhibitors. It is a derivative of linagliptin, which is used in the treatment of type 2 diabetes mellitus. The esterification with tert-butyl group enhances its stability and bioavailability, making it a valuable compound in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (S)-Linagliptintert-ButylEster typically involves the esterification of linagliptin with tert-butyl alcohol. The reaction is catalyzed by an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The process involves the following steps:
- Dissolution of linagliptin in an appropriate solvent like dichloromethane.
- Addition of tert-butyl alcohol and the acid catalyst.
- Stirring the reaction mixture at room temperature or slightly elevated temperatures.
- Purification of the product using techniques like recrystallization or chromatography.
Industrial Production Methods: In an industrial setting, the production of this compound follows similar steps but on a larger scale. The use of continuous flow reactors and automated systems ensures consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the process.
Chemical Reactions Analysis
Types of Reactions: (S)-Linagliptintert-ButylEster undergoes various chemical reactions, including:
Hydrolysis: The ester bond can be hydrolyzed under acidic or basic conditions to yield linagliptin and tert-butyl alcohol.
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of oxidized derivatives.
Substitution: The tert-butyl group can be substituted with other alkyl or aryl groups under specific conditions.
Common Reagents and Conditions:
Hydrolysis: Acidic or basic aqueous solutions.
Oxidation: Agents like potassium permanganate or chromium trioxide.
Substitution: Alkyl halides or aryl halides in the presence of a base.
Major Products Formed:
Hydrolysis: Linagliptin and tert-butyl alcohol.
Oxidation: Oxidized derivatives of linagliptin.
Substitution: Various alkyl or aryl derivatives of linagliptin.
Scientific Research Applications
(S)-Linagliptintert-ButylEster has several applications in scientific research:
Chemistry: Used as a model compound to study esterification and hydrolysis reactions.
Biology: Investigated for its potential effects on cellular processes and enzyme inhibition.
Medicine: Explored for its therapeutic potential in treating type 2 diabetes mellitus and other metabolic disorders.
Industry: Utilized in the development of new pharmaceutical formulations and drug delivery systems.
Mechanism of Action
The mechanism of action of (S)-Linagliptintert-ButylEster involves the inhibition of dipeptidyl peptidase-4 (DPP-4) enzyme. By inhibiting DPP-4, the compound increases the levels of incretin hormones, which in turn enhance insulin secretion and decrease glucagon release. This leads to improved glycemic control in patients with type 2 diabetes mellitus. The molecular targets include the active site of the DPP-4 enzyme, where the compound binds and prevents the enzyme from degrading incretin hormones.
Comparison with Similar Compounds
(S)-Linagliptintert-ButylEster can be compared with other DPP-4 inhibitors such as:
- Sitagliptin
- Saxagliptin
- Alogliptin
Uniqueness:
- Stability: The tert-butyl ester group enhances the stability of the compound compared to other DPP-4 inhibitors.
- Bioavailability: The esterification improves the bioavailability, making it more effective at lower doses.
- Selectivity: It exhibits high selectivity for the DPP-4 enzyme, reducing the risk of off-target effects.
Properties
IUPAC Name |
tert-butyl N-[1-[7-but-2-ynyl-3-methyl-1-[(4-methylquinazolin-2-yl)methyl]-2,6-dioxopurin-8-yl]piperidin-3-yl]carbamate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H36N8O4/c1-7-8-16-37-24-25(34-27(37)36-15-11-12-20(17-36)32-28(40)42-30(3,4)5)35(6)29(41)38(26(24)39)18-23-31-19(2)21-13-9-10-14-22(21)33-23/h9-10,13-14,20H,11-12,15-18H2,1-6H3,(H,32,40) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PQEIZFATTRGTNW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC#CCN1C2=C(N=C1N3CCCC(C3)NC(=O)OC(C)(C)C)N(C(=O)N(C2=O)CC4=NC5=CC=CC=C5C(=N4)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H36N8O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
572.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![benzyl (1S,4R,6S)-6-hydroxy-2-azabicyclo[2.2.1]heptane-2-carboxylate](/img/structure/B8218063.png)
![(1R,2R,5S)-3-(9H-fluoren-9-ylmethoxycarbonyl)-3-azabicyclo[3.1.0]hexane-2-carboxylic acid](/img/structure/B8218066.png)

![[(2S,3R,4S,5R)-2-acetoxy-4-benzyloxy-5-(benzyloxymethyl)-5-vinyl-tetrahydrofuran-3-yl] acetate](/img/structure/B8218079.png)

![4-Methoxypyrazolo[1,5-a]pyridin-5-amine](/img/structure/B8218100.png)
![(5R)-2,7-diazaspiro[4.4]nonan-1-one;hydrochloride](/img/structure/B8218123.png)
![tert-butyl 8-oxa-3,10-diazabicyclo[4.3.1]decane-10-carboxylate](/img/structure/B8218145.png)

![(2R)-2-(1-bicyclo[1.1.1]pentanyl)-2-(tert-butoxycarbonylamino)acetic acid](/img/structure/B8218153.png)
![(2R)-2-amino-2-(1-bicyclo[1.1.1]pentanyl)acetic acid;hydrochloride](/img/structure/B8218158.png)


